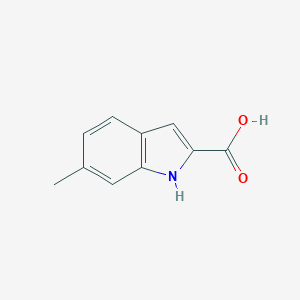

6-Methyl-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

Eukaryotischer Translationsinitiationsfaktor 4A3-Inhibitor 8 (eIF4A3-IN-8) ist ein niedermolekularer Inhibitor, der auf den eukaryotischen Translationsinitiationsfaktor 4A3 abzielt. Der eukaryotische Translationsinitiationsfaktor 4A3 ist ein Kernbestandteil des Exon-Junction-Komplexes, der eine entscheidende Rolle bei der Regulation der Genexpression spielt, indem er an gespleißte Boten-RNAs bindet. Der eukaryotische Translationsinitiationsfaktor 4A3 ist an verschiedenen zellulären Prozessen beteiligt, darunter die Translationsinitiation, der Nonsense-vermittelte Boten-RNA-Abbau und die Regulation des alternativen Spleißens .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von eukaryotischem Translationsinitiationsfaktor 4A3-Inhibitor 8 umfasst typischerweise mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion zur Bildung des Endprodukts. Die spezifischen Synthesewege und Reaktionsbedingungen können je nach gewünschter Reinheit und Ausbeute der Verbindung variieren. Zu den häufig verwendeten Techniken gehören:

Schritt 1: Herstellung von Zwischenprodukten durch Reaktionen wie nukleophile Substitution, Kondensation und Cyclisierung.

Schritt 2: Reinigung von Zwischenprodukten unter Verwendung von Techniken wie Säulenchromatographie und Umkristallisation.

Industrielle Produktionsverfahren

Die industrielle Produktion von eukaryotischem Translationsinitiationsfaktor 4A3-Inhibitor 8 beinhaltet die Hochskalierung der Labor-Synthesemethoden, um größere Mengen der Verbindung zu produzieren. Dies erfordert typischerweise die Optimierung der Reaktionsbedingungen, Reinigungsverfahren und Qualitätskontrollmaßnahmen, um Konsistenz und Reproduzierbarkeit sicherzustellen. Häufige industrielle Produktionsverfahren umfassen Batch- und kontinuierliche Fließverfahren sowie den Einsatz von automatisierten Synthesegeräten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Eukaryotischer Translationsinitiationsfaktor 4A3-Inhibitor 8 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Reaktionen, die die Addition von Sauerstoff oder die Entfernung von Wasserstoff beinhalten.

Reduktion: Reaktionen, die die Addition von Wasserstoff oder die Entfernung von Sauerstoff beinhalten.

Substitution: Reaktionen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Kondensation: Reaktionen, bei denen sich zwei Moleküle unter Verlust eines kleinen Moleküls, wie z. B. Wasser, zu einem größeren Molekül verbinden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien und Bedingungen, die bei den Reaktionen von eukaryotischem Translationsinitiationsfaktor 4A3-Inhibitor 8 verwendet werden, umfassen:

Oxidationsmittel: Wie Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.

Katalysatoren: Wie Palladium auf Kohlenstoff und Platinoxid.

Lösungsmittel: Wie Dichlormethan, Ethanol und Dimethylsulfoxid.

Haupterzeugnisse, die gebildet werden

Die Haupterzeugnisse, die aus den Reaktionen von eukaryotischem Translationsinitiationsfaktor 4A3-Inhibitor 8 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Häufige Produkte umfassen oxidierte oder reduzierte Derivate, substituierte Verbindungen und Kondensationsprodukte .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 6-Methyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. Integrase is a crucial enzyme in the HIV lifecycle that facilitates the integration of viral DNA into the host genome.

- Mechanism of Action : The indole core and the carboxyl group of these compounds chelate with magnesium ions in the active site of integrase, which is essential for its activity. Structural optimizations have led to derivatives exhibiting enhanced inhibitory effects against integrase:

- Binding Interactions : The binding mode analyses revealed that modifications at the C3 and C6 positions of the indole core improved interactions with viral DNA through π-stacking and chelation with metal ions .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, often starting from simpler indole derivatives. The following table summarizes some synthetic routes and derivatives:

| Compound | Synthetic Route | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Direct synthesis from indole | N/A | Base compound for derivatives |

| Compound 20a | Structural optimization from base | 0.13 | Enhanced integrase inhibition |

| Compound 17a | Modification at C6 position | 3.11 | Strong binding to viral DNA |

Case Study 1: HIV Integrase Inhibition

A study published in Molecules explored various indole derivatives, including this compound, as potential HIV integrase inhibitors. The researchers synthesized multiple derivatives and evaluated their biological activities using an HIV integrase assay kit.

- Findings : All synthesized compounds exhibited better integrase inhibitory activities than the parent compound, with structural modifications leading to significant improvements in efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of indole derivatives to identify key structural features that enhance antiviral activity.

Wirkmechanismus

Eukaryotic translation initiation factor 4A3 inhibitor 8 exerts its effects by binding to eukaryotic translation initiation factor 4A3 and inhibiting its activity. This inhibition disrupts the function of the exon junction complex, leading to alterations in gene expression and messenger RNA processing. The molecular targets and pathways involved in the mechanism of action of eukaryotic translation initiation factor 4A3 inhibitor 8 include:

Eukaryotic translation initiation factor 4A3: The primary target of the inhibitor.

Exon junction complex: A multi-protein complex involved in messenger RNA splicing and nonsense-mediated messenger RNA decay.

PI3K-AKT-ERK1/2-P70S6K pathway: A signaling pathway that is influenced by eukaryotic translation initiation factor 4A3 activity and is involved in cell proliferation, survival, and metabolism

Vergleich Mit ähnlichen Verbindungen

Eukaryotischer Translationsinitiationsfaktor 4A3-Inhibitor 8 kann mit anderen ähnlichen Verbindungen verglichen werden, die auf den eukaryotischen Translationsinitiationsfaktor 4A3 oder verwandte Proteine abzielen. Zu diesen ähnlichen Verbindungen gehören:

Hippuristanol: Ein Naturstoff, der den eukaryotischen Translationsinitiationsfaktor 4A hemmt, indem er an seine RNA-Helikase-Domäne bindet.

Pateamine A: Ein mariner Naturstoff, der auf den eukaryotischen Translationsinitiationsfaktor 4A abzielt und dessen Funktion stört.

Rocaglate: Eine Klasse von Naturstoffen, die den eukaryotischen Translationsinitiationsfaktor 4A hemmen, indem sie seine Wechselwirkung mit RNA stabilisieren

Eukaryotischer Translationsinitiationsfaktor 4A3-Inhibitor 8 ist einzigartig in seiner spezifischen Zielsetzung des eukaryotischen Translationsinitiationsfaktors 4A3, was ihn zu einem wertvollen Werkzeug macht, um die Rolle dieses Proteins in verschiedenen zellulären Prozessen zu untersuchen und potenzielle therapeutische Strategien zu entwickeln.

Biologische Aktivität

6-Methyl-1H-indole-2-carboxylic acid (CAS No. 18474-59-4) is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its indole structure, which is known for its ability to interact with various biological targets. The compound features a methyl group at the 6-position and a carboxylic acid functional group at the 2-position, which significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to bind with high affinity to multiple receptors. Notably, it has been shown to inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme in the viral replication process. The binding involves chelation with magnesium ions within the active site of the integrase, which is essential for its enzymatic function .

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit significant antiviral properties. A study highlighted that derivatives of indole-2-carboxylic acid effectively inhibited HIV-1 integrase with IC50 values ranging from 12.41 μM to 47.44 μM . Specifically, structural optimizations have led to derivatives with enhanced inhibitory effects, such as compound 20a , which demonstrated an IC50 value of 0.13 μM against integrase .

Anticancer Activity

The anticancer potential of indole derivatives has also been explored. For instance, compounds related to this compound have shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated their ability to induce apoptosis in cancer cell lines by modulating key regulatory proteins such as p53 and Bax .

Case Studies and Research Findings

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | HIV-1 Integrase | 32.37 | |

| Compound 20a | HIV-1 Integrase | 0.13 | |

| Indole Derivative | MCF-7 Breast Cancer Cells | GI50: 501.26 |

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely based on their structural modifications and environmental factors such as pH and temperature. These factors significantly impact their bioavailability and therapeutic efficacy.

Eigenschaften

IUPAC Name |

6-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGSVVHFMZASJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390349 | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18474-59-4 | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.